4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide
Description
4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features multiple functional groups, including amino and amide groups, which contribute to its reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-11-14(5-10-19(13)22)20(24)23-16-3-2-4-18(12-16)25-17-8-6-15(21)7-9-17/h2-12H,21-22H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKKOOFJPPFTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form 3-methylbenzamide.
Amination: The 3-methylbenzamide is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.
Coupling Reaction: The intermediate product is coupled with 4-aminophenol through a nucleophilic aromatic substitution reaction to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a precursor for developing biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as inhibitors or activators of specific biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and amide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide
- 4-amino-N-[3-(4-aminophenoxy)phenyl]-2-methylbenzamide
- 4-amino-N-[3-(4-aminophenoxy)phenyl]-3-ethylbenzamide
Uniqueness
4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can result in different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
